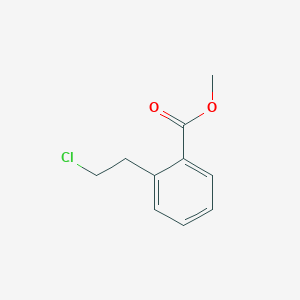

2-(2-Cloroetíl)benzoato de metilo

Descripción general

Descripción

Methyl 2-(2-chloroethyl)benzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .

Synthesis Analysis

The synthesis of Methyl 2-(2-chloroethyl)benzoate can be achieved through various methods. One such method involves the use of 2-formyl benzoic acid methylester as a raw material, which reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base .Molecular Structure Analysis

Methyl 2-(2-chloroethyl)benzoate has a molecular formula of C10H11ClO2 . It contains a total of 24 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis

Methyl 2-(2-chloroethyl)benzoate can participate in various chemical reactions. For instance, it can be used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid .Physical And Chemical Properties Analysis

Methyl 2-(2-chloroethyl)benzoate has a molecular weight of 184.62 g/mol . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

El 2-(2-Cloroetíl)benzoato de metilo sirve como precursor en la síntesis de varios compuestos farmacéuticos. Exhibe una gama de actividades farmacológicas, que incluyen propiedades antifúngicas, antihipertensivas, anticancerígenas, antiulcerosas, antipsicóticas y antivirales .

Químicos Agrícolas

Síntesis Orgánica

En química orgánica, el this compound se utiliza como un sustrato versátil para la preparación de productos médicos y sirve como un compuesto modelo en las asignaciones estructurales de segmentos ricos en nitrógeno en ácidos fúlvicos .

Química Analítica

Se emplea en química analítica para estándares de referencia de RMN y HPLC, lo que ayuda en las pruebas y la investigación precisas de productos farmacéuticos .

Agentes Antimicrobianos

Investigación Anticancerígena

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound contains a ureido group , which may interact with various biological targets.

Mode of Action

It’s known that compounds containing a ureido group can participate in various chemical reactions .

Biochemical Pathways

It’s known that compounds with similar structures can influence various biochemical pathways .

Result of Action

It’s known that the compound was used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid (fa) from pony lake in antarctica based on the 15 n chemical-shift trends and 15 n nmr .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Análisis Bioquímico

Metabolic Pathways

Methyl 2-(2-chloroethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, the compound may undergo hydrolysis to form 2-chlorobenzoic acid and ethanol, which can then be further metabolized by the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of Methyl 2-(2-chloroethyl)benzoate within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell . This can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of Methyl 2-(2-chloroethyl)benzoate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular processes.

Propiedades

IUPAC Name |

methyl 2-(2-chloroethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCAWLBAPUTXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736614 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65787-71-5 | |

| Record name | Methyl 2-(2-chloroethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

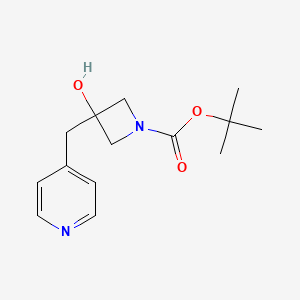

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B1374236.png)